molecular formula C36H80Cl2N6O4 B1238525 E 10 (pharmaceutical) CAS No. 50808-48-5

E 10 (pharmaceutical)

Katalognummer: B1238525
CAS-Nummer: 50808-48-5
Molekulargewicht: 732 g/mol
InChI-Schlüssel: UIBXDKWEVWRQCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

E 10 (Pharmaceutical) is a chemical reagent supplied for Research Use Only (RUO), meaning it is intended solely for laboratory research purposes and is not to be used as a drug, for diagnostic purposes, or in humans. The product is characterized by high purity and consistency, which is critical for obtaining reliable and reproducible research data. In pharmaceutical development, compounds like E 10 are investigated for their potential therapeutic effects. The specific mechanism of action and primary molecular targets of E 10 are areas of active scientific investigation. A crucial part of modern drug development involves a deep understanding of a compound's mechanism of action to anticipate efficacy and safety profiles. Furthermore, the research and development process emphasizes Quality by Design principles, which ensure that product quality is built in through a systematic approach to development, focusing on product and process understanding and control. Researchers value E 10 for its potential applications in foundational research, drug discovery, and assay development. Proper laboratory handling and safety procedures should always be followed when working with this material.

Eigenschaften

CAS-Nummer

50808-48-5

Molekularformel

C36H80Cl2N6O4

Molekulargewicht

732 g/mol

IUPAC-Name

2-[2-aminoethyl-[2-(octylamino)ethyl]amino]acetic acid;2-[bis[2-(octylamino)ethyl]amino]acetic acid;dihydrochloride

InChI

InChI=1S/C22H47N3O2.C14H31N3O2.2ClH/c1-3-5-7-9-11-13-15-23-17-19-25(21-22(26)27)20-18-24-16-14-12-10-8-6-4-2;1-2-3-4-5-6-7-9-16-10-12-17(11-8-15)13-14(18)19;;/h23-24H,3-21H2,1-2H3,(H,26,27);16H,2-13,15H2,1H3,(H,18,19);2*1H

InChI-Schlüssel

UIBXDKWEVWRQCV-UHFFFAOYSA-N

SMILES

CCCCCCCCNCCN(CCN)CC(=O)O.CCCCCCCCNCCN(CCNCCCCCCCC)CC(=O)O.Cl.Cl

Kanonische SMILES

CCCCCCCCNCCN(CCN)CC(=O)O.CCCCCCCCNCCN(CCNCCCCCCCC)CC(=O)O.Cl.Cl

Andere CAS-Nummern

50808-48-5

Synonyme

E 10
E-10
N-(2-aminoethyl)-N-(2-(octylamino)ethyl)glycine monohydrochloride, mixt. with N,N-bis(2-(octylamino)ethyl)glycine monohydrochloride

Herkunft des Produkts

United States

Historical Context and Conceptualization in Pharmaceutical Research

Early Discovery Paradigms and Initial Compound Characterization

The story of prostaglandins (B1171923) begins not with a defined chemical structure, but with the observation of potent biological activity. In the 1930s, researchers noted that substances from the prostate gland could induce smooth muscle contraction and lower blood pressure. These mysterious substances were collectively named "prostaglandin." For decades, the exact nature of these compounds remained elusive due to their low concentrations in tissues and instability.

The paradigm of this era was one of "classical pharmacology" or "phenotypic drug discovery," where the physiological effect of a substance was identified long before its chemical structure or mechanism of action was understood. wikipedia.org The initial characterization of what would become the prostaglandin (B15479496) family, including the E series, was based on their biological effects, such as vasodilation and smooth muscle modulation. gavinpublishers.comnih.gov

A significant breakthrough came with the development of more sophisticated analytical techniques, which allowed for the isolation and structural elucidation of these lipid compounds. It was discovered that "prostaglandin" was not a single substance but a family of related compounds derived from fatty acids. hmdb.ca This led to the classification of different series, including the E series (PGE), based on the structure of their five-membered ring.

Evolution of Research Trajectories for Similar Chemical Scaffolds

The elucidation of the prostaglandin structure opened up new avenues of research. The core prostaglandin scaffold, a 20-carbon carboxylic acid containing a cyclopentane (B165970) ring, became a focal point for medicinal chemists. hmdb.caresearchgate.net Research trajectories for similar chemical scaffolds evolved from simple isolation and characterization to the synthesis of analogs with modified properties.

The initial focus was on understanding the diverse and sometimes opposing biological activities of different prostaglandins. For instance, while some prostaglandins were potent vasodilators, others were vasoconstrictors. This led to the hypothesis that subtle changes in the chemical scaffold could lead to significant differences in biological activity.

The development of synthetic analogs of prostaglandins marked another important phase. Researchers aimed to create compounds with enhanced stability, greater potency, and more selective biological actions. This led to the development of a wide range of prostaglandin-based drugs with applications in various therapeutic areas.

Methodological Shifts Influencing Prostaglandin E Compound Investigation

The investigation of the Prostaglandin E class has been profoundly influenced by advancements in analytical and research methodologies. The initial discovery and characterization were hampered by the lack of sensitive analytical techniques. nih.gov

The advent of techniques like gas chromatography-mass spectrometry (GC-MS) and later, high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), were pivotal. nih.govamericanpharmaceuticalreview.com These methods allowed for the accurate identification and quantification of different prostaglandins and their metabolites in biological samples, even at very low concentrations. This was crucial for understanding their biosynthesis, metabolism, and mechanism of action.

Furthermore, the development of high-resolution monochromated electron energy loss spectroscopy (EELS) has provided a powerful tool for the characterization of organic and pharmaceutical compounds, offering insights into their electronic structure. nih.gov Surface-enhanced Raman scattering (SERS) has also emerged as a highly sensitive method for detecting trace levels of pharmaceutical molecules. clinmedjournals.org

In the realm of clinical research, the evolution of clinical trial methodology has been critical. The establishment of guidelines for well-controlled clinical trials, such as the ICH E10 guideline on the choice of control groups, has provided a framework for robustly evaluating the efficacy of new drugs, including those based on prostaglandin scaffolds. fda.govich.org The shift towards more rigorous trial designs, including randomized, double-blind, placebo-controlled studies, has been essential in establishing the therapeutic value of prostaglandin-based medicines. plos.org The analysis of drug combinations has also become more sophisticated, with various models to assess synergistic or antagonistic effects. nih.gov

Target Identification and Validation Methodologies for E 10 Compound Research

In Silico Approaches for Target Prioritization

Before a compound even reaches a laboratory bench, computational methods, collectively known as in silico approaches, are employed to predict its potential biological targets. nih.govresearchgate.net This significantly narrows down the field of possibilities, saving time and resources. creative-biolabs.com

Computational Target Prediction Algorithms

A variety of algorithms can be used to predict the biological targets of a small molecule like E 10. These can be broadly categorized as ligand-based and structure-based methods. creative-biolabs.com Ligand-based approaches rely on the principle that structurally similar molecules often have similar biological activities. researchgate.net By comparing the chemical structure of E 10 to databases of compounds with known targets, researchers can infer potential targets.

Structure-based methods, on the other hand, utilize the three-dimensional structures of proteins. mdpi.com Techniques like reverse docking screen the structure of E 10 against a library of protein structures to identify potential binding partners. mdpi.com This provides insights not only into if the compound might bind but also how it might interact with the target protein. mdpi.com

Table 1: Comparison of In Silico Target Prediction Approaches

Method Principle Requirements Output
Ligand-Based Similar molecules have similar activities. 2D or 3D structure of the compound (E 10). A ranked list of potential targets based on chemical similarity.
Structure-Based (e.g., Reverse Docking) The compound's 3D structure is "docked" into the binding sites of multiple proteins to predict binding affinity. 3D structure of the compound and a library of 3D protein structures. A list of potential protein targets with predicted binding scores.

| Machine Learning | Algorithms are trained on large datasets of known drug-target interactions to predict new ones. nih.gov | Large datasets of chemical structures and their associated biological activities. | A probability score for the interaction between the compound and various targets. pasteur.fr |

Bioinformatics-Driven Target Association Studies

Bioinformatics plays a pivotal role in connecting potential targets to disease pathways. worldbigroup.comfalconediting.com By analyzing vast biological datasets from genomics, transcriptomics, and proteomics, researchers can identify genes and proteins that are associated with a particular disease. worldbigroup.comnih.gov If a computational algorithm predicts that E 10 interacts with a protein implicated in a disease through these studies, that protein becomes a high-priority target for further investigation.

For instance, gene expression data from healthy and diseased tissues can highlight proteins that are over- or under-expressed in the disease state. worldbigroup.com If E 10 is predicted to modulate one of these differentially expressed proteins, it strengthens the hypothesis that the compound could have a therapeutic effect.

In Vitro High-Throughput Screening Methodologies for E 10 Compound Hits

Once a list of prioritized targets is generated, the next step is to experimentally test the activity of E 10 against these targets using in vitro (in a test tube or culture dish) methods. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a biological target. bmglabtech.com

Biochemical Assay Development for Target Engagement

Biochemical assays are designed to measure the direct interaction between a compound and its purified target protein. acs.org These assays are crucial for confirming that a compound, like E 10, physically binds to its intended target. acs.org There are numerous types of biochemical assays, each suited for different types of targets. For enzymes, assays can be developed to measure the inhibition or activation of the enzyme's activity in the presence of the compound.

Table 2: Examples of Biochemical Assays for Target Engagement

Assay Type Principle Information Gained
Enzyme Inhibition Assay Measures the effect of the compound on the rate of an enzymatic reaction. Potency of the compound (e.g., IC50 value).
Surface Plasmon Resonance (SPR) Detects changes in mass on a sensor surface as the compound binds to the immobilized target protein. Binding affinity and kinetics (on- and off-rates).
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs when the compound and target protein interact. Binding affinity, stoichiometry, and thermodynamic parameters.

| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein in the presence of a binding compound. biognosys.com | Confirmation of target engagement within a cellular environment. nih.gov |

Cell-Based Assay Development for Phenotypic Screening

In contrast to biochemical assays that use purified proteins, cell-based assays assess the effect of a compound on whole cells. technologynetworks.com Phenotypic screening is a powerful approach where compounds are tested for their ability to produce a desired change in a cell's appearance or function, without prior knowledge of the specific target. tandfonline.comdrugtargetreview.com This approach is particularly valuable for identifying compounds with novel mechanisms of action. technologynetworks.com

For E 10, a phenotypic screen could involve treating cancer cells with the compound and observing for changes such as cell death or a halt in proliferation. technologynetworks.com Recent advancements in high-content imaging and analysis allow for the detailed quantification of these phenotypic changes. drugtargetreview.com

Target Validation Techniques in Pre-Lead Optimization

Identifying a "hit" from a screening campaign is just the beginning. The subsequent phase, target validation, is a critical step to confirm that modulating the identified target with a compound like E 10 will likely lead to a therapeutic benefit with an acceptable safety margin. sygnaturediscovery.comcharnwooddiscovery.com Inadequate target validation is a significant contributor to the failure of drug candidates in later clinical trials. biognosys.comsygnaturediscovery.com

A variety of techniques are employed to validate a target. Genetic methods, such as RNA interference (RNAi) or CRISPR-Cas9 gene editing, can be used to reduce the expression of the target protein in cells and observe if this mimics the effect of the compound. This provides strong evidence that the compound's activity is mediated through that specific target.

Another key aspect of target validation is the use of "tool" compounds. These are highly selective molecules that are known to interact with the target of interest. sygnaturediscovery.com By demonstrating that these tool compounds produce the same biological effect as E 10, researchers can further solidify the link between the target and the observed phenotype.

Ultimately, the goal of these rigorous identification and validation methodologies is to build a strong "target-to-disease" link, providing the confidence needed to advance a promising compound like E 10 into the next stages of drug development, such as lead optimization and preclinical studies. nih.gov

Table of Mentioned Compounds

Compound Name
E 10 (hypothetical)
Anacyclamide E10
Curtachalasin X1
4-(4-Chlorobenzylidene)-2-[(4-phenyl)phenyl]oxazole-5(4H)-on (E10)

Genetic Perturbation Approaches

Genetic perturbation is a powerful strategy to identify gene products that are essential for the activity of a compound or that are involved in resistance mechanisms. nih.gov By systematically knocking down or knocking out genes, researchers can observe how these genetic changes affect an organism's sensitivity to the compound .

In the context of E 10's antibacterial properties, a common approach is to perform high-throughput screening using a library of bacterial mutants. For instance, a collection of Staphylococcus aureus or Escherichia coli strains, each with a single gene deletion, can be exposed to E 10. Strains that exhibit increased sensitivity (hypersensitivity) or increased resistance to the compound can help pinpoint the biological pathways affected by E 10. nih.gov A gene whose deletion leads to hypersensitivity might be part of a pathway that is inhibited by E 10, or it could be involved in a compensatory mechanism. Conversely, a gene whose deletion confers resistance may encode the direct target of the compound (if the target is essential) or a protein required for the compound's uptake or activation.

For its anti-inflammatory effects, similar genetic perturbation screens can be conducted in human cell lines, such as macrophages (e.g., RAW 264.7). nih.gov The advent of CRISPR-Cas9 technology has revolutionized this process, allowing for precise and efficient genome-wide knockout screens. plos.org By treating a library of CRISPR-edited human cells with E 10, researchers can identify human genes that modulate the cellular response to the compound, thereby revealing its targets within inflammatory pathways.

Table 1: Illustrative Genetic Perturbation Screening Results for Compound E 10 in S. aureus

Gene Knockout Phenotype with E 10 Treatment Implied Role of Gene Product
fabI Hypersensitivity Potential parallel pathway to E 10's target in fatty acid synthesis.
mprF Increased Resistance Involved in modifying membrane charge, potentially altering E 10 interaction.
vraS Hypersensitivity Sensor kinase in a two-component system responding to cell wall stress.

This table presents hypothetical data for illustrative purposes.

Proteomic and Metabolomic Profiling for Target Confirmation

Proteomic and metabolomic analyses provide a global snapshot of the changes occurring within a cell upon treatment with a compound. These "omics" approaches are invaluable for generating and confirming hypotheses about a drug's mechanism of action. plos.orgnih.gov

Proteomic profiling involves the large-scale study of proteins. In the context of E 10 research, this would typically involve treating bacterial or human inflammatory cells with the compound and then using mass spectrometry-based techniques to compare the protein expression levels to untreated control cells. researchgate.net An increase or decrease in the abundance of specific proteins can indicate which cellular pathways are perturbed by E 10. For example, an upregulation of stress-response proteins or enzymes involved in cell wall repair could support the hypothesis that E 10 targets the bacterial cell envelope. nih.gov

Metabolomic profiling focuses on the complete set of small-molecule metabolites within a biological sample. By analyzing the metabolic changes in cells treated with E 10, researchers can gain further insight into its effects. nih.gov For instance, an accumulation of a specific metabolic precursor could suggest that E 10 inhibits a particular enzyme in that pathway. In the study of E 10's anti-inflammatory effects, metabolomics could reveal changes in the production of lipid mediators of inflammation, such as prostaglandins (B1171923) or leukotrienes.

Table 2: Hypothetical Proteomic and Metabolomic Changes in Macrophages Treated with E 10

Molecule Type Molecule Name Observed Change Potential Implication
Protein Cyclooxygenase-2 (COX-2) Decreased Expression Inhibition of a key inflammatory enzyme pathway.
Protein TNF-α Decreased Secretion Downregulation of a major pro-inflammatory cytokine.
Metabolite Prostaglandin (B15479496) E2 Decreased Level Corroborates inhibition of the COX pathway.

This table presents hypothetical data for illustrative purposes.

Drug Affinity Responsive Target Stability (DARTS) Applications

While genetic and omics approaches provide valuable clues, they often reveal downstream effects rather than the direct binding target. Drug Affinity Responsive Target Stability (DARTS) is a powerful technique to identify the direct protein targets of a small molecule in a native cellular context. creative-biolabs.comnih.gov The principle behind DARTS is that when a small molecule binds to its protein target, it stabilizes the protein's structure, making it more resistant to degradation by proteases. creative-biolabs.com

The DARTS workflow involves incubating a cell lysate with the compound of interest (E 10) and a control (vehicle). A limited amount of protease is then added to both samples. The unbound proteins are digested by the protease, while the protein target that is stabilized by binding to E 10 will be protected from degradation. The samples are then separated by gel electrophoresis, and the protein bands that are present or more intense in the E 10-treated sample are excised and identified using mass spectrometry. nih.gov

A key advantage of DARTS is that it does not require any modification or labeling of the small molecule, which can sometimes alter its binding properties. creative-biolabs.com This makes it an ideal method for validating the direct targets of compound E 10 that are hypothesized from genetic and omics screens.

Table 3: Potential Protein Targets for Compound E 10 Identified via DARTS

Protein Candidate Cellular Location Potential Function Organism
Penicillin-Binding Protein 2a Cell Membrane Cell Wall Synthesis S. aureus
Dihydropteroate Synthase Cytoplasm Folic Acid Synthesis E. coli
p38 MAP Kinase Cytoplasm/Nucleus Inflammatory Signaling Human

This table presents hypothetical protein candidates for illustrative purposes.

Chemical Synthesis and Derivatization Strategies for E 10 Compound Analogues

Retrosynthetic Analysis for E 10 Compound Core Structure

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors, guiding the design of a synthetic route. bibliotekanauki.plnobelprize.orgucoz.com For the complex core structure of prostaglandins (B1171923), several retrosynthetic strategies have been developed, with the most notable being the Corey and the three-component coupling approaches.

The landmark synthesis developed by E.J. Corey involves the retrosynthetic disconnection of the prostaglandin (B15479496) molecule to a key intermediate known as the "Corey lactone." nobelprize.orgoup.com This bicyclic lactone contains the crucial stereochemical information of the cyclopentane (B165970) core, from which the two side chains can be elaborated in a controlled manner. oup.comu-tokyo.ac.jp The retrosynthesis of the Corey lactone itself often proceeds via key reactions like the Diels-Alder reaction to form a bicyclic system, followed by a halolactonization step. oup.comyoutube.com This approach has been a cornerstone in prostaglandin synthesis for decades, enabling the preparation of numerous natural prostaglandins and their analogues. u-tokyo.ac.jp

Another powerful retrosynthetic strategy is the convergent three-component coupling approach. researchgate.net This method involves the coupling of three key fragments: a cyclopentenone unit (representing the core), an α-side chain, and a ω-side chain. This strategy offers high convergence and flexibility, allowing for the late-stage introduction of diversity in the side chains. acs.orgscielo.br A biocatalytic retrosynthesis approach has also been explored, utilizing enzymes for key bond-forming or stereochemistry-setting steps, which can offer unique disconnections not achievable through traditional chemistry. nih.govrsc.orgresearchgate.net For instance, biocatalytic retrosynthesis might envision the creation of a chiral intermediate through an enzymatic Baeyer-Villiger oxidation or a ketoreductase-catalyzed reduction. nih.govrsc.org

Interactive Table: Key Retrosynthetic Approaches for Prostaglandin Core

Retrosynthetic StrategyKey IntermediateCore Disconnection LogicKey Reactions
Corey Synthesis Corey LactoneSequential elaboration of α and ω chains from a pre-formed stereodefined bicyclic lactone.Diels-Alder, Halolactonization
Three-Component Coupling CyclopentenoneConvergent assembly of the cyclopentenone core, α-chain, and ω-chain fragments.Conjugate Addition, Alkylation
Biocatalytic Retrosynthesis Chiral Bicyclic Ketones/LactonesEnzymatic reactions to establish key stereocenters and functional groups early in the synthesis.Enzymatic Oxidation/Reduction

Innovative Synthetic Methodologies and Process Development

The demand for more efficient, sustainable, and scalable syntheses of prostaglandin analogues has driven significant innovation in synthetic methodology.

Catalysis is central to the efficient synthesis of prostaglandins, offering high levels of stereocontrol and selectivity. nih.gov

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool. Proline and its derivatives, for instance, can catalyze asymmetric aldol (B89426) reactions to construct the chiral cyclopentane core with high enantioselectivity. u-tokyo.ac.jpthieme-connect.com This approach, pioneered by chemists like Benjamin List and David MacMillan, avoids the use of potentially toxic metals and can be performed under mild conditions. u-tokyo.ac.jp Organocatalysis has been successfully applied to the synthesis of key bicyclic enal intermediates, which serve as versatile platforms for elaborating various prostaglandin analogues like latanoprost (B1674536) and bimatoprost. nih.govacs.orgresearchgate.net

Biocatalysis: Enzymes offer unparalleled selectivity and operate under green conditions (aqueous media, mild temperatures). nih.govresearchgate.net Ketoreductases (KREDs) are used for the stereoselective reduction of ketone groups to install the correct stereochemistry of hydroxyl groups on the prostaglandin scaffold. nih.govrsc.org Baeyer-Villiger monooxygenases (BVMOs) can perform highly selective oxidations of bicyclic ketones to form key lactone intermediates. rsc.orgresearchgate.net The strategic integration of biocatalytic steps can dramatically simplify synthetic routes to complex molecules like prostaglandins. nih.govnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. shd-pub.org.rsmdpi.com This technique has been applied to the synthesis of various heterocyclic compounds and has potential applications in the synthesis of prostaglandin analogues, particularly for steps like cross-coupling or condensation reactions. researchgate.netmdpi.com

One-Pot Synthesis: One-pot procedures, a key aspect of pot economy, streamline synthesis by eliminating the need for isolating and purifying intermediates. sci-hub.seresearchgate.net This approach not only saves time and resources but can also improve yields by minimizing the handling of unstable intermediates. sci-hub.se Successful one-pot syntheses of prostaglandins have been developed, for instance, by combining hydrozirconation, transmetalation to a cyanocuprate, and conjugate addition into a single, seamless operation to construct the prostaglandin skeleton. acs.orgacs.org Similarly, organocatalytic domino reactions have been employed to build the core structure from simple acyclic precursors in one pot. sci-hub.se

Interactive Table: Comparison of Innovative Synthetic Methodologies

MethodologyKey PrincipleAdvantage in Prostaglandin SynthesisExample Application
Green Chemistry Waste reduction, sustainability.Shorter routes, less solvent waste, fewer protection steps.Chemoenzymatic synthesis of PGF2α. nih.gov
Organocatalysis Use of small organic molecule catalysts.High enantioselectivity, metal-free, mild conditions.Proline-catalyzed aldol cascade to form bicyclic enals. u-tokyo.ac.jpresearchgate.net
Biocatalysis Use of enzymes as catalysts.Unmatched stereoselectivity, green reaction conditions.KRED-catalyzed reduction of enones. rsc.org
Microwave-Assisted Rapid heating via microwave irradiation.Drastically reduced reaction times, often higher yields.Synthesis of prostaglandin analogue building blocks. mdpi.com
One-Pot Synthesis Multiple reactions in a single vessel.Increased efficiency, reduced waste, improved yields.Three-component coupling and functionalization. acs.orgsci-hub.se

Exploration of E 10 Compound Chemical Analogues

The diverse biological activities of prostaglandins are mediated by a range of receptors, creating a demand for analogues with enhanced selectivity and improved therapeutic profiles. nih.gov Combinatorial chemistry provides a powerful set of tools to rapidly generate libraries of such analogues for biological screening.

Combinatorial chemistry strategies aim to produce large numbers of related compounds (libraries) in a systematic and efficient manner. scielo.br For prostaglandin analogues, this often involves solid-phase synthesis, where the core structure is attached to a polymer resin. acs.orgtaylorfrancis.compeptide.com This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents are simply washed away.

Parallel synthesis is a common combinatorial technique where different building blocks are reacted in separate wells or reactors to produce a spatially addressed library of individual compounds. nih.gov This approach has been successfully used to create libraries of prostaglandin E1 analogues. acs.org For example, diversity can be introduced into the α-side chain via Suzuki couplings with a variety of boronic acids, and into the ω-side chain via cuprate (B13416276) additions with different organometallic reagents. nih.govacs.org This systematic variation of the side chains allows for a thorough exploration of the structure-activity relationship (SAR) and the identification of analogues with optimized properties. acs.org

Identification of "E 10 (pharmaceutical)" is Ambiguous

Initial research to identify a specific pharmaceutical compound definitively known as "E 10" has yielded ambiguous results. The designation "E 10" is not a standardized, universally recognized name for a single pharmaceutical agent. The term appears in various, unrelated contexts:

Regulatory Guidance: In the context of clinical trials, "E10" refers to the ICH Harmonised Tripartite Guideline "E10 Choice of Control Group and Related Issues in Clinical Trials". ich.orgfda.goveuropa.eufda.gov This document provides principles for designing and conducting controlled clinical studies to demonstrate the efficacy of a new treatment. ich.orgeuropa.eu It is a regulatory and methodological guideline, not a chemical compound.

Metabolites and Related Compounds: The designation "(E)-10-Hydroxynortriptyline," also abbreviated as "E-10-OH-NT," is a metabolite of the tricyclic antidepressant Nortriptyline (B1679971). medchemexpress.comnih.gov While this is a specific chemical entity, it is a metabolite rather than a parent drug compound developed under the simple name "E 10." Similarly, USP reference standards exist for "Chloroquine Related Compound E" and "Orlistat Related Compound E," but these are impurities or related substances used for analytical purposes, not the primary therapeutic agent. usp.orgusp.org

Pheromones and Natural Products: The chemical "(E)-10-Hexadecenal" is a pheromone isolated from the yellow peach moth and is not a pharmaceutical. medchemexpress.com Likewise, "Anacyclamide E10" is a complex natural product. nih.gov

Fuel Mixtures: "E10" is widely used to denote a gasoline mixture containing 10% ethanol (B145695). mdpi.comwikipedia.org This is entirely unrelated to pharmaceuticals.

Pill Imprints: The imprint "E 10" is used on generic 10 mg tablets of Fluphenazine Hydrochloride, an antipsychotic medication. drugs.com However, "E 10" here is an identifier for a specific product's dosage and manufacturer, not the universal name of the active pharmaceutical ingredient itself.

Internal Company Codes: Pharmaceutical companies often use internal codes consisting of a letter prefix and a number (e.g., ABT-199) during drug development before an official nonproprietary name is assigned. wikipedia.org It is possible that "E 10" is or was an internal designation for a drug candidate within a specific company, but this information is not publicly available or widely indexed.

Due to this lack of a clear, singular identity for a pharmaceutical compound known as "E 10," it is not possible to provide a scientifically accurate article on the "Rational Design of Modified Scaffolds" for its analogues. This process requires precise knowledge of the parent compound's chemical structure, its biological target, and its structure-activity relationships, none of which can be determined for the ambiguous term "E 10."

To proceed, a more specific identifier for the compound of interest is required, such as its International Nonproprietary Name (INN), a known chemical name (e.g., IUPAC name), or its CAS Registry Number. Without this information, any attempt to generate the requested content would be based on speculation and would not meet the required standards of scientific accuracy.

Elucidation of E 10 Compound Mechanism of Action Moa

Molecular and Biochemical Interaction Studies

The interaction of PF-04418948 with its target has been detailed through various in vitro and cellular assays. These studies have established its potency and selectivity.

PF-04418948 is a potent and selective antagonist of the EP2 receptor, which is a G-protein coupled receptor (GPCR). medchemexpress.compatsnap.com Functional studies have demonstrated that PF-04418948 competitively inhibits the binding of PGE2 to the EP2 receptor. nih.gov This antagonism has been quantified in various systems:

In Chinese Hamster Ovary (CHO) cells expressing the human EP2 receptor, PF-04418948 inhibited PGE2-induced increases in cyclic AMP (cAMP) with a functional equilibrium constant (KB) value of 1.8 nM. nih.govnih.gov

In human myometrium tissue, it produced a parallel, rightward shift of the butaprost-induced inhibition of contractions, with an apparent KB of 5.4 nM. nih.govnih.govapexbt.com

In dog bronchiole and mouse trachea, PF-04418948 also demonstrated competitive antagonism with KB values of 2.5 nM and 1.3 nM, respectively. nih.govnih.govapexbt.com

The compound displays high selectivity for the EP2 receptor, with over 2000-fold greater functional selectivity against other human prostanoid receptors such as EP1, EP3, EP4, and others. nih.gov

Table 1: Functional Antagonist Potency of PF-04418948 in Various Systems

System Agonist Measured Effect Potency (KB or Apparent KB)
CHO cells (human EP2 receptor) PGE2 Inhibition of cAMP increase 1.8 nM
Human Myometrium Butaprost Inhibition of contraction 5.4 nM
Dog Bronchiole PGE2 Inhibition of relaxation 2.5 nM
Mouse Trachea PGE2 Inhibition of relaxation 1.3 nM

Data sourced from functional assays. nih.govnih.govapexbt.com

PF-04418948's primary mechanism is not direct enzyme inhibition. Instead of inhibiting enzymes like cyclooxygenase (COX) that are responsible for prostaglandin (B15479496) synthesis, it acts downstream by blocking the EP2 receptor. wikipedia.org This specificity allows for a more targeted modulation of the PGE2 signaling pathway compared to nonsteroidal anti-inflammatory drugs (NSAIDs) which broadly inhibit COX enzymes. patsnap.comwikipedia.org The selectivity of PF-04418948 has been confirmed against a panel of enzymes, where it showed very weak affinity. nih.govnih.gov

Recent cryo-electron microscopy (cryo-EM) structures have provided detailed insights into how PF-04418948 binds to the EP2 receptor. researchgate.netresearchgate.net These structural studies reveal a distinct binding pocket and a network of interactions that determine its selectivity. researchgate.net The binding of PF-04418948 is governed by specific residues within the receptor, including a unique pi-pi stacking interaction that differentiates the EP2 binding site from that of the closely related EP4 receptor. researchgate.net Molecular docking and functional studies have identified key residues that, when mutated, can alter the antagonistic activity of PF-04418948, further confirming its binding mode. biorxiv.org

Cellular Pathway Perturbation Analysis

By blocking the EP2 receptor, PF-04418948 perturbs the cellular pathways that are normally activated by PGE2. The EP2 receptor is coupled to a Gs protein, and its activation typically leads to an increase in intracellular cAMP levels. nih.gov This, in turn, activates protein kinase A (PKA) and the exchange factor directly activated by cAMP (EPAC). nih.govacs.org These pathways are involved in a multitude of cellular responses, including inflammation and cell proliferation. nih.gov PF-04418948 has been shown to inhibit the PGE2-induced increase in cAMP. medchemexpress.com

Studies have begun to explore the transcriptomic and proteomic changes induced by PF-04418948. In a study on peritoneal macrophages from aged mice, treatment with PF-04418948 led to significant changes in gene expression. researchgate.net A heatmap analysis of 1448 genes showed that aged mice treated with the compound clustered with young mice, suggesting a reversal of age-related transcriptomic changes. researchgate.net Specifically, PF-04418948 treatment shifted the expression of various chemokines and cytokines in aged macrophages towards levels seen in young macrophages. researchgate.net It also corrected the age-associated suppression of genes related to glycolysis and the TCA cycle. researchgate.net

In a rat model of glomerular hyperfiltration, transcriptome analysis of kidney cortex tissue was performed following combined blockade of EP2 (with PF-04418948) and EP4 receptors. ahajournals.org This analysis identified a number of significantly up- and downregulated genes, providing a molecular signature for the nephroprotective effects observed. ahajournals.org

Table 2: Selected Transcriptomic Effects of PF-04418948 Treatment

Model System Key Findings
Aged Mouse Peritoneal Macrophages Reversal of age-related gene expression profiles. researchgate.net
Normalization of chemokine and cytokine transcript levels. researchgate.net
Correction of suppressed glycolytic and TCA cycle gene expression. researchgate.net

The primary signaling cascade modulated by PF-04418948 is the Gs-cAMP-PKA pathway. By antagonizing the EP2 receptor, PF-04418948 prevents the Gs protein-mediated activation of adenylyl cyclase, thereby blocking the production of cAMP. nih.gov This has been directly observed in cell-based assays where PF-04418948 inhibits the PGE2-induced increase in cAMP. nih.gov

Beyond the canonical cAMP pathway, EP2 receptor signaling can also involve Gβγ subunit-mediated activation of the PI3K/Akt pathway and G-protein-independent pathways involving β-arrestin. nih.gov By blocking the initial receptor activation, PF-04418948 is expected to inhibit these downstream cascades as well. For instance, in human podocytes, the antagonism of the EP2 receptor with PF-04418948, particularly in combination with an EP4 antagonist, markedly decreased PGE2-stimulated intracellular cAMP levels and the subsequent upregulation of COX2 gene expression. nih.gov In pancreatic cancer models, PF-04418948 was shown to reverse the immunosuppressive effects of PGE2 on T-cell proliferation, suggesting a modulation of signaling pathways that control immune cell function. frontiersin.org

Subcellular Localization and Compartmentalization Dynamics

Detailed studies specifically tracking the subcellular localization and dynamic compartmentalization of E 10 are limited. However, its identity as a metabolite of nortriptyline (B1679971) provides some context. Nortriptyline, a hydrophobic amine, has been shown to accumulate in acidic vesicles like lysosomes. nih.gov This accumulation can lead to the permeabilization of lysosomal membranes. nih.gov While it is plausible that E 10 may exhibit similar tendencies due to structural similarities, direct evidence for its lysosomotropic activity is not yet established.

Information from the Human Metabolome Database indicates that E-10-Hydroxynortriptyline is found in extracellular spaces, which would be consistent with its role as a metabolite that circulates in the body. nih.gov Further research is required to delineate the specific intracellular distribution and trafficking of E 10, which would provide a more complete understanding of its mechanism of action.

Phenotypic Characterization in Model Systems for Mechanistic Inference

Phenotypic characterization of E 10 has been primarily conducted in the context of its effects on the central nervous system and its contribution to the antidepressant and anxiolytic profile of nortriptyline treatment.

Direct studies detailing the morphological changes in cells induced solely by E 10 are not extensively documented. Research on its parent compound, nortriptyline, has shown that it can restore the normal morphology of primary cerebrocortical neurons following oxygen-glucose deprivation and can cause destruction of the cell membrane in gastric cancer cells. drugbank.comdcchemicals.com While E 10 is an active metabolite, it cannot be definitively concluded that it induces the same morphological changes without specific investigation.

In terms of cellular homeostasis, E 10 is known to have an affinity for muscarinic acetylcholine (B1216132) receptors, although its anticholinergic effects are considerably less potent than those of nortriptyline. nih.govtargetmol.com One study demonstrated that while nortriptyline significantly reduced saliva flow, a common anticholinergic side effect, E 10 showed no significant difference from placebo in this regard. nih.gov This suggests a reduced impact on cellular processes regulated by cholinergic signaling compared to its parent compound.

The biochemical signature of E 10 is primarily characterized by its interaction with neurotransmitter systems. It is recognized as an inhibitor of norepinephrine (B1679862) reuptake. medchemexpress.com

A pilot study involving the administration of racemic E-10-OH-NT to five patients with major depressive episodes provided direct evidence of its in vivo activity. The study observed a statistically significant mean decrease of 18% in the cerebrospinal fluid (CSF) concentration of the noradrenaline metabolite 4-hydroxy-3-methoxyphenylglycol (HMPG). nih.gov This finding supports the in vitro data indicating that E 10 inhibits the uptake of noradrenaline by neurons. nih.gov

The table below summarizes the comparative inhibitory potency and observed biochemical effects of E 10.

FeatureObservationReference
Norepinephrine Reuptake Inhibition Approximately 50% as potent as nortriptyline in vitro. medchemexpress.com
Anticholinergic Effects Considerably less than nortriptyline; did not significantly reduce saliva flow compared to placebo. nih.gov
In Vivo Noradrenaline Uptake Inhibition Administration led to an 18% mean decrease in the noradrenaline metabolite HMPG in CSF. nih.gov

Structure Activity Relationship Sar Studies for E 10 Compound Series

Systematic Structural Modifications and Activity Profilingnih.govresearchgate.netacs.orgjbclinpharm.orgnih.gov

The exploration of the E 10 compound series has involved extensive systematic structural modifications to probe the role of different parts of the molecule. This process typically involves making single, deliberate changes to a lead structure and assessing the impact on biological activity. drugdesign.org

In a series of related quinolinium thioglycoside analogs, researchers performed several modifications to understand their impact on antifungal activity. For instance, a compound designated as compound 10 , featuring a 3-(phenethylthio)quinoline core, was synthesized and subsequently modified. acs.org Extending the methylene (B1212753) linker in the benzylthio moiety to an ethylene (B1197577) chain, as seen in the derivative compound 11 , resulted in a decrease in activity. acs.org This suggests that the spatial relationship between the quinoline (B57606) and phenyl rings is critical.

Further studies on related compounds highlighted the importance of specific rings and substituents. Replacing the phenyl ring (Ring A) with a cyclohexyl group (compound 2 ) led to potent but narrow-spectrum activity, specifically against C. neoformans. acs.org The complete removal of this aromatic ring (compound 3 ) resulted in a significant loss of activity against the fungi of interest, underscoring the necessity of the phenyl group for broad efficacy. acs.org A series of analogs, 9a–v , with various substitutions on the phenyl ring, showed potent to very potent activities, with some compounds demonstrating a better therapeutic profile than the original lead compound, cryptolepine. acs.org

Table 1: SAR Findings for E 10 Analogs

Compound Structural Modification Key Finding Biological Activity
Compound 11 Ethylene linker instead of methylene in the benzylthio moiety of the parent compound. Extension of the linker is detrimental. Reduced activity. acs.org
Compound 2 Phenyl ring A replaced by a cyclohexyl ring. Phenyl ring is not essential for all activity but is required for broad-spectrum efficacy. Potent against C. neoformans, inactive against other fungi. acs.org
Compound 3 Phenyl ring A is absent. Phenyl ring is crucial for activity. Little to no activity. acs.org
Compound 9l Unspecified substitution on the phenyl ring. Demonstrates significantly improved therapeutic profile over the lead compound. Most potent antifungal activity for C. neoformans. acs.org

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. wiley.com For the E 10 series and its analogs, SAR studies have identified several key pharmacophoric elements.

The core structure, derived from modifications of natural products like cryptolepine, involves a quinoline ring system. acs.org The presence of a sulfur isostere was identified as having high potential for development. acs.org The analysis of various analogs revealed that the phenyl ring (Ring A) is a critical component for broad-spectrum antifungal activity. acs.org Furthermore, modifications to the nitrogen atom, such as N-alkylation, were part of the strategy that led to the identification of new pharmacophores. acs.org The collective findings suggest a pharmacophore model that includes the quinoline scaffold, a thioether linkage, and a terminal aromatic ring, with specific spatial arrangements between them being crucial for activity.

The spatial arrangement and electronic properties of functional groups are critical for a molecule to bind effectively to its biological target. For the E 10 series, the distance between the quinoline core and the phenyl ring, dictated by the linker, is a key spatial factor. As observed with compound 11, increasing this distance by just one carbon atom leads to a reduction in activity, indicating a constrained binding pocket. acs.org

The electronic nature of substituents on the phenyl ring also modulates activity. For example, comparisons between methyl and trifluoromethyl (CF3) analogs showed that both could produce potent compounds, although the unsubstituted analog often remained more active. acs.org This indicates that while electronic modifications are tolerated, they must be carefully selected to optimize interactions with the target. The necessity of the aromatic phenyl ring, as opposed to a non-aromatic cyclohexyl ring, for broad-spectrum activity points to a requirement for π-π stacking or other electronic interactions with the target receptor. acs.org

Computational SAR Modelingnih.govacs.orgacs.org

Computational modeling has become an indispensable tool in modern drug discovery, allowing researchers to predict the activity of new compounds and understand the molecular basis of their action. wikipedia.org These in silico methods are often faster and more cost-effective than experimental screening. wikipedia.org

QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. wikipedia.orgresearchgate.net These models use molecular descriptors—numerical representations of physicochemical properties like lipophilicity, electronic character, and steric shape—to predict the activity of unsynthesized compounds. nih.gov A robust QSAR model can significantly reduce the number of compounds that need to be synthesized and tested, accelerating the lead optimization process. nih.govacs.org

For a hypothetical E 10 series, a QSAR model might take the form of a linear equation, as shown below:

Biological Activity (log 1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The development of such a model involves selecting a training set of compounds with known activities, calculating relevant descriptors, and using statistical methods to build and validate the model. researchgate.net

Table 2: Hypothetical QSAR Model for E 10 Series

Compound LogP (Lipophilicity) Molecular Weight Electronic Effect (Hammett) Observed Activity (log 1/IC50) Predicted Activity (log 1/IC50)
E 10-01 3.5 350 0.00 5.2 5.1
E 10-02 4.1 364 0.23 5.8 5.7
E 10-03 3.2 385 -0.17 4.9 5.0
E 10-04 4.5 401 0.54 6.3 6.4
E 10-05 2.8 340 -0.28 4.5 4.6

Drug design strategies can be broadly categorized as ligand-based or structure-based. nih.gov

Ligand-based design is employed when the 3D structure of the biological target is unknown. wiley.com It relies on the knowledge of molecules that are known to be active. By analyzing the common structural features of these active ligands, a pharmacophore model can be generated. wiley.comnih.gov This model serves as a 3D query to screen large databases for new compounds that possess the required features. nih.gov

Structure-based design is possible when the 3D structure of the target protein or enzyme has been determined, typically through X-ray crystallography or cryo-electron microscopy. nih.gov In this approach, computational docking can be used to predict how a ligand will bind to the target's active site. nih.gov This allows for the rational design of modifications that are expected to improve binding affinity and selectivity.

For the E 10 series, if the target structure is unknown, a ligand-based approach using the known active analogs (e.g., compounds from the 9a-v series) could be used to develop a pharmacophore model for virtual screening. acs.org If the target structure were available, structure-based methods could be used to visualize the binding of compound E 10 and guide further modifications.

Conformational Analysis and Dynamic Properties in Relation to Activity

A molecule's biological activity is not just dependent on its 2D structure but also on its 3D shape, or conformation. utdallas.edu Molecules are not static; they are flexible and can exist in various conformations. ethz.ch However, it is often a single, low-energy "bioactive" conformation that is responsible for binding to the target. utdallas.edu

Advanced Preclinical Research Methodologies for Mechanistic Elucidation of E 10 Compound

In Vitro Advanced Biological Models

To bridge the gap between traditional cell culture and living organisms, researchers are leveraging cutting-edge in vitro systems that more accurately replicate human physiology. nih.govthe-scientist.com These models are instrumental in providing a detailed picture of how E 10 interacts with cells in a tissue-like context.

Three-Dimensional (3D) Cell Culture Systems (e.g., Spheroids, Organoids)

Moving beyond the limitations of 2D cell monolayers, 3D cell culture systems are a cornerstone of the preclinical investigation of E 10. nih.govmdpi.com These models, which include spheroids and organoids, allow cells to grow in a more physiologically relevant three-dimensional space, fostering cell-to-cell and cell-to-matrix interactions that are absent in traditional cultures. nih.govnih.gov

Spheroids , which are self-assembled aggregates of cells, are being used to model the avascular regions of solid tumors. Research on E 10 using spheroid models has revealed important insights into its ability to penetrate dense cellular structures and exert its effects on cells in different metabolic states.

Organoids , derived from stem cells or patient tissues, offer an even higher level of complexity, mimicking the structure and function of specific organs. nih.govsinobiological.com For the study of E 10, cancer organoids, or "tumoroids," are of particular interest. worldwidecancerresearch.org These mini-tumors, grown in a dish, can be generated directly from patient cancer cells and have been shown to accurately reflect the genetic and phenotypic characteristics of the original tumor. thermofisher.com Studies using tumoroids have demonstrated that they can predict patient-specific responses to therapeutic agents. worldwidecancerresearch.org

Interactive Data Table: Comparison of 3D Cell Culture Models for E 10 Research

Model TypeDescriptionKey Advantages for E 10 Research
Spheroids Self-assembled cellular aggregates.- Mimics tumor microenvironment gradients.- Assesses compound penetration in dense tissue.
Organoids Stem cell-derived, organ-mimicking structures. nih.gov- Recapitulates tissue architecture and function. nih.gov- Enables study of E 10 in a more organ-specific context.
Tumoroids Patient-derived cancer organoids. thermofisher.com- Preserves original tumor heterogeneity. hep.com.cn- Facilitates personalized medicine approaches by testing E 10 on patient-specific models. worldwidecancerresearch.org

Organs-on-a-Chip and Microfluidic Platforms

Organs-on-a-chip (OOCs) are microfluidic devices that recreate the physiological environment of human organs in vitro. dynamic42.comwikipedia.org These chips allow for the precise control of the cellular microenvironment, including fluid flow and mechanical forces, which are crucial for simulating the dynamic conditions within the body. dynamic42.comnih.govmdpi.com

For E 10 research, OOCs are being used to create models of various organs to study the compound's effects in a multi-organ context. emulatebio.com For example, a "tumor-on-a-chip" model can be used to investigate the interaction between cancer cells and the surrounding vasculature, providing insights into E 10's potential to inhibit tumor growth and metastasis. emulatebio.com Furthermore, by linking different organ chips together, researchers can create "human-on-a-chip" systems to study the systemic effects of E 10 and its metabolites. wikipedia.org

Microfluidic platforms also offer significant advantages for high-throughput screening and the testing of drug combinations. consensus.app These systems require only small volumes of patient samples and reagents, making them a cost-effective and efficient tool for preclinical drug development. consensus.app

Co-culture Systems for Microenvironment Mimicry

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix, all of which play a critical role in tumor progression and response to therapy. frontiersin.orgsigmaaldrich.com To better understand how the TME influences the activity of E 10, researchers are utilizing co-culture systems that bring together different cell types to mimic these intricate interactions. thermofisher.comjove.com

For instance, co-culturing cancer cells with fibroblasts, which are key components of the tumor stroma, can reveal how these stromal cells affect the sensitivity of cancer cells to E 10. sigmaaldrich.com Similarly, incorporating immune cells into the co-culture can help to elucidate the immunomodulatory effects of the compound. ashpublications.org These models have been instrumental in demonstrating that the interactions within the TME can significantly alter a tumor's response to treatment. frontiersin.org

In Vivo Non-Human Biological Models for Mechanistic Investigation

While in vitro models provide invaluable mechanistic insights, in vivo studies in non-human biological models remain essential for understanding the complex physiological and metabolic effects of a drug candidate. journalcra.comtandfonline.com

Model Organism Selection and Rationales

The choice of an appropriate animal model is critical for the relevance and translatability of preclinical findings. tandfonline.comnih.gov For the investigation of E 10, a multi-model approach is being employed to leverage the unique advantages of different organisms.

Murine Models: Mice are a standard and widely used model in cancer research due to their physiological and genetic similarities to humans. tandfonline.com

Patient-Derived Xenografts (PDX): In this model, tumor tissue from a patient is directly implanted into an immunodeficient mouse. mdpi.comwikipedia.org PDX models are highly valued because they retain the histological and genetic characteristics of the original human tumor, making them more predictive of clinical outcomes than traditional cell line-derived xenografts. hep.com.cnnih.govnih.gov For E 10, PDX models are crucial for evaluating efficacy in a context that reflects the heterogeneity of human cancers.

Humanized Mice: To study the interaction of E 10 with the human immune system, researchers use humanized mice. wikipedia.orgchampionsoncology.com These are immunodeficient mice engrafted with human hematopoietic stem cells, resulting in the development of a functional human immune system.

Zebrafish Models: The zebrafish (Danio rerio) has emerged as a powerful model organism for cancer research and drug discovery. nih.govnih.gov

Zebrafish Xenografts: The optical transparency of zebrafish embryos allows for real-time, in vivo imaging of tumor growth, metastasis, and response to treatment. frontiersin.orgresearchgate.nettandfonline.com This makes them an excellent high-throughput screening tool for evaluating the anti-cancer activity of compounds like E 10. nih.gov The genetic similarity between zebrafish and humans, with approximately 80% of disease-related genes being conserved, further enhances their relevance. nih.govresearchgate.net

Interactive Data Table: Rationale for In Vivo Model Selection for E 10 Studies

Model OrganismSpecific ModelRationale for Use with E 10
Mouse Patient-Derived Xenograft (PDX)- Preserves human tumor heterogeneity. mdpi.comnih.gov- High predictive value for clinical response. mdpi.com
Humanized Mouse- Enables study of E 10's interaction with a human immune system. wikipedia.orgchampionsoncology.com
Zebrafish Xenograft- Optical transparency for real-time imaging of tumor progression. frontiersin.orgtandfonline.com- High-throughput screening capabilities. nih.gov

Investigational Methodologies for Compound Biotransformation Pathways (Metabolomics)

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is a powerful tool for understanding the biotransformation of E 10. frontiersin.orgcambridge.orglongdom.org By analyzing the metabolic changes that occur in response to the compound, researchers can identify its metabolites, elucidate its metabolic pathways, and discover biomarkers of its efficacy and potential toxicity. gigantest.comarome-science.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a key analytical technique used in metabolomics studies. nih.govnih.gov In the context of E 10, LC-MS is employed to analyze biological samples (e.g., plasma, urine, tissue) from in vivo models to identify and quantify the parent compound and its various metabolites. bham.ac.uk This information is crucial for understanding the pharmacokinetic profile of E 10 and how it is processed by the body. longdom.org

Untargeted metabolomics approaches are particularly useful for discovering novel or unexpected metabolites of E 10. frontiersin.org By comparing the metabolic profiles of treated and untreated animals, researchers can pinpoint the specific biochemical changes induced by the compound. This comprehensive view of drug metabolism is essential for optimizing the therapeutic potential of E 10 and ensuring its safety. gigantest.com Recent advancements are also enabling real-time, in vivo metabolomic monitoring, which promises to provide an even more dynamic understanding of drug biotransformation. pnas.orgnorthwestern.edu

Pharmacodynamic Biomarker Discovery and Validation

Pharmacodynamic (PD) biomarkers are crucial for understanding how a drug affects the body and are instrumental in assessing a drug's efficacy and safety during clinical trials. veedalifesciences.com For compound E 10, the discovery and validation of relevant PD biomarkers are a primary focus of the preclinical program. These biomarkers provide measurable indicators of the biological activity of E 10, reflecting its interaction with its intended target and the subsequent physiological response. veedalifesciences.com

The process of identifying and validating PD biomarkers for E 10 involves a multi-pronged approach. Initially, a comprehensive analysis of existing literature and databases is conducted to form biological hypotheses. plos.org This is followed by experimental validation using various in vitro and in vivo systems. plos.org Techniques such as mass spectrometry, immunoassays, and chromatography are employed to screen for and identify potential PD markers. veedalifesciences.com

A key aspect of this process is to establish a clear link between the biomarker and the therapeutic effect of E 10. plos.org For instance, if E 10 targets a specific kinase, a direct downstream phosphorylation event could serve as a robust PD biomarker. plos.org The validation process for such a biomarker would involve demonstrating a consistent and dose-dependent change in the phosphorylation status of the target protein in response to E 10 administration in preclinical models.

The table below outlines potential PD biomarker candidates for E 10 and the corresponding validation strategies.

Biomarker CategoryPotential Biomarker for E 10Validation AssaysTherapeutic Area Relevance
Target Engagement Phosphorylation of Target XWestern Blot, ELISA, Mass SpectrometryOncology, Immunology
Downstream Signaling Gene expression changesqPCR, RNA-SeqInflammatory Diseases
Cellular Response Cytokine secretionImmunoassays (e.g., Luminex)Autoimmune Disorders
Physiological Change Alterations in specific cell populationsFlow CytometryHematology

New Approach Methodologies (NAMs) in Preclinical Research

The preclinical evaluation of E 10 heavily incorporates New Approach Methodologies (NAMs), which are innovative techniques designed to replace, reduce, and refine the use of animal testing. researchgate.neteuropa.eu NAMs are increasingly recognized for their potential to provide more human-relevant data, thereby improving the prediction of clinical outcomes. axionbiosystems.comfda.gov The adoption of NAMs for E 10 aligns with the global shift towards more ethical and efficient drug development paradigms. europa.eufda.gov

NAMs encompass a range of technologies, including in vitro assays using human-derived cells, organ-on-a-chip systems, and computational modeling. axionbiosystems.com These methods offer several advantages over traditional animal models, such as higher throughput, lower costs, and the ability to investigate human-specific biological pathways. axionbiosystems.com For E 10, the use of NAMs is expected to de-risk its development by providing early insights into its potential efficacy and safety in humans. criver.com

Integration of In Silico and In Vitro Data for Predictive Modeling

A cornerstone of the NAMs strategy for E 10 is the integration of in silico (computer-based) and in vitro (laboratory-based) data to build predictive models of its bioactivity. nih.govacs.org This approach allows for a more comprehensive understanding of the compound's properties than either method could provide alone. nih.gov

The process begins with generating in vitro data on E 10's effects in various human cell-based assays. acs.org This data can include information on target binding, enzyme inhibition, and changes in cellular signaling pathways. nih.gov Simultaneously, computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are developed to relate the chemical structure of E 10 to its observed biological activity. acs.orgeuropa.eu

The in vitro data is then used to calibrate and validate the in silico models. frontiersin.org This iterative process of refining the computational models with experimental data enhances their predictive power. acs.org The resulting integrated models can then be used to simulate the effects of E 10 under a wide range of conditions, helping to predict its pharmacokinetic and pharmacodynamic properties in humans. nih.gov

The following table illustrates the workflow for integrating in silico and in vitro data for E 10.

StepIn Silico ActivityIn Vitro ActivityIntegration and Outcome
1. Initial Screening Predict potential targets and off-targets of E 10 using docking simulations.Screen E 10 against a panel of human cell lines to determine its cytotoxic profile.Identify high-priority targets for further investigation and flag potential safety concerns.
2. Mechanistic Studies Model the interaction of E 10 with its primary target to understand binding kinetics.Measure the effect of E 10 on downstream signaling pathways in relevant cell models.Elucidate the mechanism of action and build a quantitative model of target engagement.
3. Predictive Toxicology Use QSAR models to predict potential toxicities based on the structure of E 10.Test E 10 in advanced in vitro systems like organ-on-a-chip to assess organ-specific toxicity.Refine toxicity predictions and guide the design of definitive in vivo toxicology studies.

Applications of Artificial Intelligence and Machine Learning

Artificial intelligence (AI) and machine learning (ML) are being leveraged to accelerate the preclinical development of E 10. mdpi.comnih.gov These technologies have the capacity to analyze vast and complex datasets, uncovering patterns and making predictions that would be difficult or impossible for human researchers to discern. emerj.comnih.gov

Furthermore, AI is being used to optimize the design of preclinical studies, ensuring that they are as efficient and informative as possible. nih.govrsc.org By analyzing data from previous experiments, ML algorithms can help to select the most appropriate animal models, determine optimal dosing regimens, and predict the likelihood of success in subsequent clinical trials. emerj.com This data-driven approach to preclinical research is expected to significantly reduce the time and cost associated with bringing E 10 to the clinic. rsc.org

Analytical Methodologies for E 10 Compound Research and Development

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for analyzing Ezetimibe, ensuring its purity and proper quantification in various formulations. tandfonline.comnih.gov Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely utilized. oup.comnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely used technique for the determination of Ezetimibe in pharmaceutical dosage forms. nih.gov Method development often focuses on achieving a simple, rapid, and accurate analysis. ashdin.com

Several reversed-phase HPLC (RP-HPLC) methods have been developed. These methods typically employ a C8 or C18 stationary phase. tandfonline.comnih.gov The mobile phase is often a binary mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. tandfonline.comajpaonline.com For instance, one method utilizes a mobile phase of acetonitrile and water (70:30 v/v) with UV detection at 242 nm. ajpaonline.com Another method employs 0.02N orthophosphoric acid and acetonitrile (20:80 v/v) with UV detection at 232 nm. derpharmachemica.com The goal is to achieve good resolution and peak symmetry. The addition of reagents like 1-heptane sulfonic acid to the mobile phase has been shown to reduce peak tailing. tandfonline.com

The development of stability-indicating HPLC methods is also crucial. These methods can separate Ezetimibe from its degradation products, which is essential for assessing the drug's stability under various stress conditions such as oxidation, hydrolysis, photolysis, and thermal degradation. derpharmachemica.com

Interactive Data Table: Examples of HPLC Method Parameters for Ezetimibe Analysis

ParameterMethod 1Method 2Method 3
Column Phenomenex Hyperclone C18 (250 × 4.6 mm, 5µ) ajpaonline.comZorbax SB C18 (250mm x 4.6mm, 5µm) derpharmachemica.comKromasil 100 C18 nih.gov
Mobile Phase Acetonitrile: water (70:30 v/v) ajpaonline.com0.02N ortho phosphoric acid: acetonitrile (20:80 v/v) derpharmachemica.comWater (pH 6.8, 0.05% w/v 1-heptane sulfonic acid): acetonitrile (30:70, v/v) nih.gov
Flow Rate 1.2 mL/min ajpaonline.com1 ml/min derpharmachemica.com0.5 ml/min nih.gov
Detection (UV) 242 nm ajpaonline.com232 nm derpharmachemica.com232 nm nih.gov
Retention Time 2.87 min ajpaonline.com~3.5 min derpharmachemica.comNot Specified
Linearity Range Not Specified1-10 μg/ml derpharmachemica.com0.5-50 µg/ml nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

UPLC offers advantages over HPLC in terms of speed, resolution, and solvent consumption. Stability-indicating UPLC methods have been developed for the simultaneous determination of Ezetimibe and other drugs, such as atorvastatin (B1662188) and bempedoic acid, in fixed-dose combinations. researchgate.netnih.gov

These methods often use columns with smaller particle sizes (e.g., 1.7 µm or 2.5 µm) and operate at higher pressures. researchgate.netnih.gov For example, a UPLC method for bempedoic acid and Ezetimibe uses a Waters Acquity C18 column (50 × 2.1 mm, 1.7 μ) with a mobile phase of methanol, acetonitrile, and water (50:30:20, by volume) at a flow rate of 0.5 mL/min and UV detection at 260 nm. researchgate.net Another method for atorvastatin and Ezetimibe employs a Kromasil Eternity C18 UHPLC column (2.5 µm, 2.1 × 50 mm) with a gradient elution of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer (pH 6.70; 0.01M) at a flow rate of 0.2 mL/min. oup.comnih.gov These UPLC methods demonstrate good linearity, accuracy, and precision, with short run times, often under 5 minutes. nih.gov

Interactive Data Table: Examples of UPLC Method Parameters for Ezetimibe Analysis

ParameterMethod 1 (with Bempedoic Acid)Method 2 (with Atorvastatin)
Column Waters Acquity C18 (50 × 2.1 mm, 1.7 μ) researchgate.netKromasil Eternity C18 UHPLC (2.5 µm, 2.1 × 50 mm) oup.comnih.gov
Mobile Phase Methanol: Acetonitrile: Water (50:30:20, by volume) researchgate.netGradient elution of acetonitrile and ammonium acetate buffer (pH 6.70; 0.01M) oup.comnih.gov
Flow Rate 0.5 mL/min researchgate.net0.2 mL/min oup.comnih.gov
Detection (UV) 260 nm researchgate.net245 nm oup.comnih.gov
Retention Time 3.577 min researchgate.netNot Specified
Linearity Range 5–50 μg/mL researchgate.netNot Specified

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

While HPLC and UPLC are the predominant techniques, GC and TLC also find applications in the analysis of Ezetimibe.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), can be used for the quantitative analysis of Ezetimibe in biological matrices like human plasma. nih.gov This technique is suitable for thermally stable and volatile compounds. cuestionesdefisioterapia.com The sample is vaporized and carried by an inert gas through a column, where separation occurs. cuestionesdefisioterapia.com GC is also employed for identifying residual solvents in the Ezetimibe drug substance. cuestionesdefisioterapia.com

Thin-Layer Chromatography (TLC): High-Performance Thin-Layer Chromatography (HPTLC), an advanced version of TLC, offers a rapid and cost-effective method for the simultaneous determination of Ezetimibe in combination with other drugs. nih.govresearchgate.net HPTLC provides better separation efficiency and is suitable for both qualitative and quantitative analysis. nih.gov For instance, it has been used for the simultaneous determination of Ezetimibe and simvastatin. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the chemical structure and confirming the identity of Ezetimibe. scirp.orgsemanticscholar.org

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Visible (UV-Vis) Spectroscopy: This technique is commonly used for the quantitative determination of Ezetimibe in bulk and pharmaceutical formulations. biomedpharmajournal.orgresearchgate.net Ezetimibe exhibits a maximum absorbance (λmax) in the UV region, typically around 232-234 nm when dissolved in solvents like ethanol (B145695) or methanol. biomedpharmajournal.orgijper.org A simple and reproducible spectrophotometric method based on the measurement of light absorption in this region can be developed for routine analysis. biomedpharmajournal.org

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the Ezetimibe molecule. scirp.orgsemanticscholar.org The IR spectrum of Ezetimibe shows characteristic absorption bands corresponding to its various functional groups. nih.gov For example, the spectrum may display bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. newdrugapprovals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for the definitive structural elucidation and characterization of Ezetimibe and its related substances, including impurities and degradation products. newdrugapprovals.orgresearchgate.net

¹H NMR: The ¹H NMR spectrum of Ezetimibe shows characteristic signals for its various protons. For example, in DMSO-d₆, signals can be observed for the aromatic protons, the protons of the azetidinone ring, and the hydroxyl groups. newdrugapprovals.orgresearchgate.net Specific chemical shifts (δ) can be assigned to different protons in the molecule, confirming its structure. newdrugapprovals.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the Ezetimibe molecule. Each carbon atom in a unique chemical environment gives a distinct signal, allowing for complete structural assignment. scirp.orgnewdrugapprovals.org

NMR is also a valuable tool for studying the solid-state properties of Ezetimibe, such as pseudopolymorphism. Time-domain NMR (TD-NMR) has been used to monitor the transition of anhydrous Ezetimibe to its monohydrate form. jst.go.jp

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS)

Mass spectrometry (MS) is an indispensable analytical technique for the study of pharmaceutical compounds like E 10 due to its high sensitivity and specificity. metwarebio.com When coupled with liquid chromatography (LC), the resulting hyphenated technique, LC-MS, becomes a powerful tool for separating E 10 from complex biological matrices and providing precise quantification and structural information. metwarebio.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are particularly favored for their ability to provide highly selective, sensitive, and simultaneous analysis of E 10 and related substances without the need for chemical derivatization. nih.govresearchgate.net This is crucial because E 10 often exists alongside structurally similar isomers, such as Prostaglandin (B15479496) D2 (PGD2). These isomers can have the same molecular weight and similar fragmentation patterns in the mass spectrometer, making their chromatographic separation essential for accurate quantification. nih.govnih.gov

Advanced LC-MS/MS methods have been developed that achieve complete and reproducible chromatographic separation of these critical isomers. nih.gov For instance, a method utilizing a phenyl-hexyl stationary phase has demonstrated a separation of 1.4 minutes between PGE2 and PGD2, preventing peak overlap and ensuring accurate measurement. nih.gov The deprotonated molecule of E 10 (as PGE2) is typically detected at a mass-to-charge ratio (m/z) of 351 in negative ion electrospray mass spectrometry. nih.gov For quantification, specific Multiple Reaction Monitoring (MRM) transitions are used. For PGE2, a common transition is m/z 351.2 → 189.5, while a deuterated internal standard (like PGE2-d4) might be monitored at m/z 355.2 → 275.5. nih.gov

The sensitivity of these methods is a key advantage. Limits of detection (LOD) for E 10 can reach as low as 20 pg/mL, which is equivalent to 0.2 picograms of the compound being injected on-column. nih.gov The linear range for quantification is often broad, with calibration curves showing linearity (r² > 0.999) over concentrations from 0.10 to 500 ng/mL. nih.gov

Table 1: Example LC-MS/MS Parameters for E 10 (as PGE2) Analysis

ParameterDescriptionSource
Ionization ModeNegative Ion Electrospray (ESI-) nih.govresearchgate.net
Parent Ion (m/z)351.2 nih.gov
Product Ion (m/z)189.5 nih.gov
Internal StandardDeuterated PGE2 (e.g., d4-PGE2) nih.govnih.gov
MRM Transition (Internal Standard)m/z 355.2 → 275.5 nih.gov
Limit of Detection (LOD)As low as 20 pg/mL nih.gov
Linear Range0.10 - 500 ng/mL nih.gov

Method Validation and Quality by Design (QbD) Principles in Analytical Research

The development of reliable analytical methods for Compound E 10 is governed by rigorous validation protocols and the systematic approach of Quality by Design (QbD). europa.eumt.com Method validation ensures that an analytical procedure is suitable for its intended purpose, while QbD provides a framework for building quality into the method from the outset. nih.govmdpi.com

The QbD process begins with defining a quality target product profile (QTPP) and identifying the critical quality attributes (CQAs) of the analytical method. nih.gov For an E 10 assay, CQAs would include accuracy, precision, specificity, and robustness. Through risk assessment and experimental designs, the critical process parameters (CPPs) that can affect these CQAs are identified and studied. mt.comresearchgate.net This leads to the establishment of a "design space," which is the multidimensional combination of and interaction between process parameters that have been demonstrated to provide assurance of quality. mt.com

Key validation characteristics for an E 10 analytical method include:

Accuracy : The closeness of test results to the true value. For E 10, this is often assessed by spiking a known quantity of the standard into a blank matrix and measuring the recovery. nih.gov Studies have shown method accuracies of around 3.0 ± 2.9% in the tested mass range. nih.gov

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the coefficient of variation (%CV). For E 10 assays, intra-day precision can range from 0.57% to 4.52%, with inter-day precision between 1.26% and 2.43%. nih.gov

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. E 10 assays demonstrate excellent linearity, with correlation coefficients (r²) often exceeding 0.999. nih.govnih.gov

Stability : Stability studies are performed to ensure the analyte is stable under various storage and processing conditions, which is crucial for a compound like E 10 that can be prone to degradation. rsc.orgresearchgate.net

Table 2: Typical Method Validation Results for an E 10 (as PGE2) Assay

Validation ParameterTypical ResultSource
Accuracy (% Recovery)97.2% to 100.8% nih.gov
Intra-day Precision (%CV)< 5% nih.gov
Inter-day Precision (%CV)< 3% nih.gov
Linearity (r²)> 0.999 nih.govnih.gov
Extraction Recovery~92% nih.gov

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net It provides an indication of its reliability during normal usage. For an LC-MS/MS method for E 10, robustness studies might involve intentionally altering parameters like mobile phase composition, flow rate, or column temperature to assess the impact on the results. researchgate.net The goal is to identify which parameters are critical to control and to establish operational limits, a key component of the QbD approach. researchgate.net

Transferability refers to the ability of an analytical method to be successfully transferred from one laboratory to another. This is critical in pharmaceutical development, where methods are often transferred from R&D to quality control or to a contract research organization. A robust method is more likely to be easily transferable. researchgate.net Demonstrating transferability involves a formal process where the originating lab and the receiving lab analyze the same set of samples and compare results against a pre-approved protocol and acceptance criteria. researchgate.net

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov For E 10, this is particularly challenging due to the presence of isomers like PGD2, which have identical mass and can interfere with the analysis if not properly separated. nih.govnih.gov

The development of a specific assay for E 10 relies heavily on the chromatographic separation provided by the LC system. researchgate.net As mentioned, methods have been developed to achieve baseline separation between E 10 (PGE2) and its key isomers, ensuring that the signal detected by the mass spectrometer is solely from the analyte of interest. nih.gov

Selectivity can also be enhanced by the mass spectrometer itself. High-resolution mass spectrometry can provide more exact mass measurements, further differentiating the analyte from interfering substances. nih.gov Tandem MS (MS/MS) provides another layer of selectivity by monitoring a specific fragmentation pathway (the transition from a parent ion to a product ion), which is unique to the analyte's structure. metwarebio.com

In addition to LC-MS, immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay) are also used for E 10 quantification. nih.govelisakits.co.uk However, a long-standing challenge with these methods has been the lack of specificity of the antibodies, which can cross-react with similar prostaglandin analogs. nih.gov Recent advancements have led to the development of highly specific monoclonal antibodies, resulting in immunoassays with significantly reduced cross-reactivity (<5%) and high sensitivity, capable of detecting E 10 at the pg/mL level. nih.gov

Chemical Biology and Biological Chemistry Applications of E 10 Compound

Development of E 10 Compound as a Chemical Probe

A chemical probe is a selective small-molecule modulator used to investigate the function of a protein target in biological systems. nih.gov High-quality probes are characterized by their potency, selectivity, and demonstrated engagement with their target in a cellular context. nih.govnih.gov Compound E fulfills these criteria as a probe for γ-secretase, exhibiting an IC₅₀ (half-maximal inhibitory concentration) of 0.3 nM and the ability to permeate cells, making it effective for both in vitro and in vivo studies. abcam.com Its primary use as a probe is to rapidly and reversibly inhibit γ-secretase, allowing for the study of the temporal consequences of this inhibition on cellular pathways. nih.gov The development of such probes is crucial for validating drug targets and understanding the fundamental biology of enzymes like γ-secretase. nih.govtandfonline.com

To enhance its utility as a probe and confirm its interaction landscape, analogues of Compound E can be synthesized. These modified versions can be used in advanced chemical proteomics techniques to map its interactions across the proteome. nih.govannualreviews.org

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed chemical probes to measure the functional state of enzymes within complex biological samples. nih.govnomuraresearchgroup.com This technique is ideal for assessing target engagement and the selectivity of inhibitors like Compound E. nih.govannualreviews.org

The standard ABPP methodology involves designing an analogue of the inhibitor that incorporates a reporter tag, such as an alkyne or azide (B81097) group, for visualization or enrichment. nih.govnih.gov For Compound E, an alkyne-modified analogue could be synthesized. This probe would be designed to retain affinity for the γ-secretase active site while introducing a bioorthogonal handle. When introduced into cell lysates or living cells, this analogue would covalently label its protein targets. Following labeling, a reporter molecule, such as an azide-functionalized fluorophore or biotin, can be attached via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". nih.gov

This approach allows for:

Visualization : Fluorescently tagged proteins can be visualized via gel electrophoresis, confirming that the probe interacts with a protein of the expected molecular weight for γ-secretase subunits. nih.gov

Identification of Off-Targets : By using the biotin-tagged probe to enrich for labeled proteins followed by mass spectrometry-based proteomics, researchers can identify not only the intended target (γ-secretase) but also any unintended "off-target" proteins that the compound might inhibit. nih.govannualreviews.org This is critical for validating the selectivity of a chemical probe.

Bioorthogonal chemistry refers to chemical reactions that can be performed in a living organism without interfering with native biochemical processes. wikipedia.orgnih.gov These reactions are exceptionally useful for labeling and visualizing biomolecules in their natural environment. wikipedia.orgnih.gov The strategy typically involves two steps: a biomolecule is first tagged with a chemical reporter group (e.g., an azide), and then a probe containing the complementary functional group (e.g., a cyclooctyne) is introduced to attach a label. nih.govnih.gov

For in vivo labeling studies using Compound E, a modified version of the compound containing a bioorthogonal handle, such as an azide, would be synthesized. The azide group is well-suited for this purpose as it is small, metabolically stable, and absent from most biological systems, preventing side reactions. wikipedia.org This modified Compound E could be administered to cells or a model organism, where it would bind to γ-secretase. Subsequently, a probe molecule, for instance, a cyclooctyne (B158145) conjugated to a near-infrared fluorophore, could be introduced. pnas.org The probe would react specifically with the azide-tagged Compound E bound to γ-secretase via copper-free click chemistry. wikipedia.org This would enable real-time imaging of the enzyme's localization and dynamics within living systems, providing valuable insights into its function and trafficking. nih.govpnas.org

Investigating Protein-Protein Interactions Modulated by E 10 Compound

Compound E's primary mechanism of action is the inhibition of the proteolytic activity of the γ-secretase complex, which inherently involves modulating protein-protein interactions. nih.govabcam.com The γ-secretase complex itself is an assembly of four integral membrane proteins: Presenilin (which contains the active site), Nicastrin, Anterior pharynx defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2). nih.govmdpi.com This complex functions by binding to and cleaving Type I transmembrane proteins. mdpi.com

Compound E modulates the crucial interaction between the γ-secretase enzymatic core and its substrates. By binding to the complex, Compound E prevents the proper docking and subsequent cleavage of substrates like:

Amyloid Precursor Protein (APP) : The cleavage of APP by γ-secretase is a final step in the generation of amyloid-β (Aβ) peptides. dzne.deelifesciences.org Compound E inhibits this processing, reducing the production of Aβ, which is a key event in the pathology of Alzheimer's disease. nih.gov

Notch receptor : Notch signaling is critical for cell-to-cell communication, influencing cell fate, proliferation, and differentiation. mdpi.com The signaling pathway is activated when the Notch receptor is cleaved by γ-secretase. By inhibiting this cleavage, Compound E effectively blocks Notch signaling, making it a tool for studying the physiological and pathological roles of this pathway. mdpi.com

Therefore, Compound E serves as a powerful agent to investigate the consequences of disrupting the γ-secretase-substrate interactions, allowing researchers to unravel the downstream effects on cellular signaling and function. nih.govpnas.org

Elucidating Metabolic Pathways and Enzyme Kinetics through E 10 Compound Interactions

Inhibitors are fundamental tools for studying metabolic pathways and the kinetics of the enzymes that govern them. du.ac.inlsuhsc.edu By blocking a specific enzyme, researchers can observe the resulting accumulation of substrates and depletion of products, thereby clarifying the enzyme's role within a broader metabolic network. frontiersin.org

Compound E's interaction with γ-secretase provides a clear example of this utility. It is used to study the amyloidogenic pathway, a metabolic process central to Alzheimer's disease research. nih.govdzne.de By applying Compound E to cellular or animal models, scientists can halt the production of Aβ from its precursor, APP, and study the resulting impact on other cellular processes and the clearance of APP fragments. elifesciences.org

In the field of enzyme kinetics, inhibitors are used to determine the mechanism of enzyme action. du.ac.in Compound E is characterized as a non-competitive inhibitor of γ-secretase. abcam.com This means it binds to a site on the enzyme complex distinct from the substrate-binding site (an allosteric site), and it can bind whether the substrate is bound or not. This mode of inhibition reduces the maximal velocity (Vmax) of the enzyme without affecting the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax. Studying these kinetic parameters helps to build accurate mathematical models of metabolic pathways. frontiersin.orgnih.gov

Table 1: Research Findings on the Applications of Compound E

Application Area Technique / Approach Key Findings & Utility of Compound E
Chemical Probe Development N/A Acts as a potent (IC₅₀ = 0.3 nM) and selective chemical probe for inhibiting γ-secretase function in vitro and in vivo. abcam.com
Activity-Based Protein Profiling (ABPP) Use of Alkyne-Modified Analogues Allows for the specific labeling of γ-secretase to confirm target engagement and identify potential off-targets via click chemistry. nih.govnih.gov
Bioorthogonal Chemistry In Vivo Labeling Enables real-time visualization of γ-secretase localization and dynamics within living cells through the use of bioorthogonally-tagged analogues. wikipedia.orgpnas.org
Protein-Protein Interactions Inhibition of Enzyme-Substrate Binding Blocks the interaction between γ-secretase and its substrates (e.g., APP, Notch), facilitating the study of downstream signaling pathways. nih.govmdpi.com
Metabolic Pathway Elucidation Inhibition of Amyloidogenic Pathway Used to halt the production of amyloid-β, allowing for the study of the consequences of blocking this specific metabolic step. dzne.deelifesciences.org

| Enzyme Kinetics | Non-competitive Inhibition Analysis | Serves as a tool to study the non-competitive inhibition mechanism of γ-secretase, helping to characterize its kinetic profile (decreased Vmax, unchanged Km). abcam.comdu.ac.in |

Table 2: Chemical Compounds Mentioned

Compound Name Classification / Role
Compound E γ-secretase inhibitor
Amyloid-β (Aβ) Peptide, product of APP cleavage
Amyloid Precursor Protein (APP) Type I transmembrane protein, γ-secretase substrate
Notch Type I transmembrane protein, γ-secretase substrate
Presenilin Protein, catalytic subunit of γ-secretase
Nicastrin Protein, subunit of γ-secretase
APH-1 (Anterior pharynx defective 1) Protein, subunit of γ-secretase
PEN-2 (Presenilin enhancer 2) Protein, subunit of γ-secretase
Azide Chemical group used in bioorthogonal chemistry
Alkyne Chemical group used in bioorthogonal chemistry
Cyclooctyne Reactive chemical group used in copper-free click chemistry
Biotin Affinity tag used in enrichment procedures

Future Directions and Emerging Research Avenues for E 10 Compound

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of the mechanism of action of E 10 is crucial for its development as a therapeutic agent. The integration of various "omics" data sets offers a powerful approach to comprehensively map the cellular response to the compound. elifesciences.orgelifesciences.orgyoutube.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a single target or pathway and appreciate the global impact of E 10 on cellular physiology.

Future research will likely focus on generating and integrating multi-omics data from cell lines and animal models treated with E 10. For instance, transcriptomic analysis (RNA-seq) can reveal changes in gene expression, while proteomics can identify alterations in protein abundance and post-translational modifications. Metabolomics can provide a snapshot of the metabolic state of the cell, and epigenomics can uncover changes in the epigenetic landscape. The true power of this approach lies in the computational integration of these data layers to build predictive models of E 10's effects. elifesciences.orgelifesciences.orgresearchgate.net This holistic view can help in identifying novel targets, understanding off-target effects, and discovering biomarkers for treatment response.

Omics ApproachPotential Insights for E 10 ResearchKey Technologies
Transcriptomics Identification of genes and pathways modulated by E 10 beyond the core autophagy machinery.RNA-Sequencing (RNA-Seq), Microarrays
Proteomics Quantification of changes in protein expression, identification of post-translational modifications, and mapping of protein-protein interaction networks affected by E 10.Mass Spectrometry (MS), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Metabolomics Analysis of how E 10 alters cellular metabolism to support the energetic demands of autophagy.Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)
Epigenomics Investigation of whether E 10 induces lasting changes in gene expression through modifications to DNA or histones.Chromatin Immunoprecipitation Sequencing (ChIP-Seq), Bisulfite Sequencing

Advancements in Computational Chemistry and AI-Driven Discovery

Computational ApproachApplication in E 10 ResearchExpected Outcome
Machine Learning (ML) Quantitative Structure-Activity Relationship (QSAR) modeling of E 10 analogs.Prediction of biological activity for novel, unsynthesized compounds.
Molecular Dynamics (MD) Simulations Simulating the interaction of E 10 with its protein target(s) over time.Understanding the dynamics of binding and the conformational changes induced by the compound.
Generative AI Models De novo design of novel molecules based on the E 10 scaffold.Generation of diverse chemical structures with potentially improved drug-like properties.
Network Pharmacology Analyzing the interaction of E 10 with complex biological networks.Identification of multiple targets and pathways affected by the compound, providing a systems-level view of its action.

Development of Novel Research Toolkits Based on E 10 Compound Core

The chemical structure of E 10 can serve as a valuable starting point for the development of novel research toolkits to probe the intricacies of autophagy and other cellular processes. By chemically modifying the E 10 core, a range of specialized molecular probes can be created.

For example, a fluorescently labeled version of E 10 would allow for the visualization of its subcellular localization and trafficking in real-time using advanced microscopy techniques. An affinity-based probe, where E 10 is attached to a solid support like beads, could be used to pull down its binding partners from cell lysates, leading to the identification of its direct molecular targets. Furthermore, photo-crosslinkable derivatives of E 10 could be synthesized to covalently trap and identify interacting proteins in their native cellular environment. These research tools would be instrumental in dissecting the molecular mechanisms of E 10 and would also serve the broader cell biology community as powerful reagents for studying autophagy.

Research ToolkitDescriptionResearch Application
Fluorescent Probes E 10 conjugated to a fluorescent dye (e.g., FITC, Rhodamine).Live-cell imaging to determine the subcellular localization and dynamics of E 10.
Affinity Matrices E 10 immobilized on a solid support (e.g., agarose beads).Pull-down assays from cell extracts to identify proteins that directly bind to E 10.
Photo-affinity Labels E 10 modified with a photo-reactive group that forms a covalent bond with nearby molecules upon UV irradiation.Identifying direct binding partners of E 10 within living cells.
Biotinylated Probes E 10 linked to a biotin molecule for detection with streptavidin-based assays.Enrichment and subsequent identification of E 10-binding proteins.

Exploration of E 10 Compound Role in Uncharted Biological Systems

While the initial focus of E 10 research has been on its role as an autophagy inducer in the context of neurodegenerative diseases, the fundamental nature of autophagy suggests that E 10 may have therapeutic potential in a much broader range of biological systems and disease states. Future research should venture into these uncharted territories to explore the full therapeutic utility of the compound.

Given the critical role of autophagy in cellular homeostasis, E 10 could be investigated for its effects on aging. A decline in autophagic activity is a hallmark of aging, and its pharmacological enhancement by E 10 could potentially ameliorate age-related cellular damage. In oncology, the role of autophagy is complex and context-dependent, acting as both a tumor suppressor and a cell survival mechanism. Therefore, the effect of E 10 should be systematically evaluated in different cancer types and in combination with existing cancer therapies. Other areas of potential interest include infectious diseases, where autophagy can play a role in eliminating intracellular pathogens, and metabolic disorders, where it is involved in maintaining metabolic balance.

Biological System/Disease AreaRationale for Investigating E 10Potential Therapeutic Outcome
Aging Autophagy declines with age, and its induction can promote longevity in model organisms.Mitigation of age-related cellular decline and promotion of healthy aging.
Cancer Autophagy has a dual role in cancer, suggesting that its modulation could be a therapeutic strategy.Sensitization of cancer cells to chemotherapy or direct anti-tumor effects in specific contexts.
Infectious Diseases Autophagy can target intracellular pathogens for degradation (xenophagy).Enhancement of the host's ability to clear bacterial or viral infections.
Metabolic Disorders Autophagy is involved in the regulation of lipid and glucose metabolism.Improvement of metabolic parameters in conditions such as non-alcoholic fatty liver disease or type 2 diabetes.

Q & A

Q. How to ensure compliance with journal-specific formatting for E 10 research manuscripts?

  • Methodological Answer : Adhere to the International Journal of Pharmaceutical Research’s guidelines: structure abstracts with objectives, methods, results, and conclusions; use SI units and three significant figures for numerical data; avoid redundant tables (raw data in appendices). Cite primary literature using Vancouver or Harvard styles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.